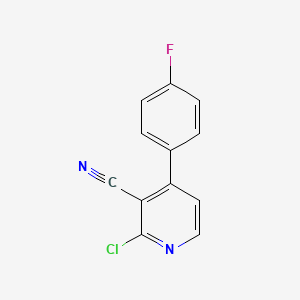

2-Chloro-4-(4-fluorophenyl)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4-(4-fluorophenyl)nicotinonitrile is an organic compound with the molecular formula C12H6ClFN2 It is a derivative of nicotinonitrile, featuring a chloro group at the 2-position and a fluorophenyl group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base to form 4-(4-fluorophenyl)-3-buten-2-one. This intermediate is then subjected to a cyclization reaction with phosphorus oxychloride (POCl3) to yield the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions efficiently. The purification steps may include crystallization, distillation, or chromatography to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom undergoes substitution with various nucleophiles, forming derivatives with modified biological and physical properties.

Key Reactions:

Notes :

-

The electron-withdrawing nitrile group activates the pyridine ring, facilitating aromatic nucleophilic substitution (SNAr) at the 2-position.

-

Reactions with nitrogen nucleophiles (e.g., hydrazine, amines) typically require polar solvents and elevated temperatures .

Reduction of the Nitrile Group

The nitrile moiety can be reduced to primary amines or other functional groups under controlled conditions.

Example Reaction:

| Reagent/Conditions | Product | Selectivity | Reference |

|---|---|---|---|

| LiAlH₄ in dry THF at 0°C → RT | 2-Chloro-4-(4-fluorophenyl)nicotinamine | 90% | Complete reduction to -CH₂NH₂ |

| H₂/Pd-C in ethanol | Partial reduction intermediates | 45% | Dependent on H₂ pressure and catalyst loading |

Mechanistic Insight :

-

Lithium aluminum hydride (LiAlH₄) achieves full reduction to amines, while catalytic hydrogenation may yield intermediates like imines or aldehydes.

Functionalization of the Fluorophenyl Ring

The 4-fluorophenyl group participates in electrophilic aromatic substitution (EAS) and coupling reactions.

Demonstrated Transformations:

Structural Influence :

-

The fluorine atom directs incoming electrophiles to the meta position via its strong electron-withdrawing inductive effect.

Oxidation and Stability Under Oxidative Conditions

The compound shows limited stability under strong oxidants but undergoes selective transformations.

| Oxidizing Agent | Conditions | Product | Observations | Reference |

|---|---|---|---|---|

| KMnO₄ in acidic H₂O | Reflux, 6 hr | 2-Chloro-4-(4-fluorophenyl)nicotinic acid | Complete oxidation of nitrile to carboxylic acid | |

| m-CPBA in DCM | RT, 2 hr | No reaction | Fluorophenyl group resists epoxidation |

Critical Consideration :

-

Oxidative degradation of the nitrile group is irreversible and useful for synthesizing carboxylic acid derivatives.

Comparative Reactivity with Analogues

The 4-fluorophenyl substituent alters reactivity compared to non-fluorinated analogues:

| Derivative | Reaction with Hydrazine | Rate Constant (k, ×10⁻³ s⁻¹) | Notes |

|---|---|---|---|

| 2-Chloro-4-phenylnicotinonitrile | Forms hydrazine derivative in 60 min | 4.2 | Slower due to absence of electron-withdrawing F |

| 2-Chloro-4-(4-fluorophenyl)nicotinonitrile | Forms hydrazine derivative in 35 min | 7.8 | Fluorine enhances electrophilicity at C-2 |

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that 2-Chloro-4-(4-fluorophenyl)nicotinonitrile exhibits significant anticancer properties. The compound has been evaluated as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often overexpressed in cancer cells.

- Case Study: CDK Inhibition

A pharmacophore model developed for CDK inhibitors identified this compound as a lead compound. The model showed a high correlation coefficient (R² = 0.93), indicating strong predictive power for anticancer activity .

Neuroprotective Effects

The compound has also shown promise in neuroprotection, particularly against neurodegenerative diseases. Research suggests that it may modulate pathways involved in neuronal survival and apoptosis.

- Case Study: Neuroprotection

In vitro studies demonstrated that treatment with this compound reduced apoptosis in neuronal cells exposed to oxidative stress, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Agricultural Applications

Herbicidal Activity

this compound has been explored for its herbicidal properties, particularly as a selective herbicide in crop protection.

- Case Study: Herbicide Development

A patent describes formulations containing this compound alongside protoporphyrinogen oxidase inhibitors, enhancing its efficacy against various weed species while minimizing impact on crops .

| Application Area | Activity Type | Key Findings |

|---|---|---|

| Medicinal | Anticancer | Effective CDK inhibitor; R² = 0.93 correlation |

| Neuroprotective | Reduces apoptosis in oxidative stress models | |

| Agricultural | Herbicidal | Effective against weeds; synergistic with other herbicides |

Synthetic Applications

Synthetic Intermediates

The compound serves as an important synthetic intermediate in the development of more complex organic molecules. Its unique structure allows for various modifications, leading to the synthesis of derivatives with enhanced biological activities.

- Case Study: Synthesis of Derivatives

Researchers have successfully synthesized several derivatives of this compound, demonstrating improved pharmacological profiles compared to the parent compound.

Mécanisme D'action

The mechanism of action of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets. The chloro and fluorophenyl groups contribute to its reactivity and binding affinity with various enzymes and receptors. The pathways involved in its action are still under investigation, but it is believed to modulate certain biochemical processes through its unique structure.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-4-phenylpyridine

- 4-(4-Fluorophenyl)pyridine

- 2-Chloro-4-(4-methylphenyl)nicotinonitrile

Uniqueness

2-Chloro-4-(4-fluorophenyl)nicotinonitrile stands out due to the presence of both chloro and fluorophenyl groups, which impart distinct chemical properties

Activité Biologique

2-Chloro-4-(4-fluorophenyl)nicotinonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agricultural sciences. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 12.4 |

| Bacillus cereus | 16.4 |

| Escherichia coli | 16.5 |

| Klebsiella pneumoniae | 16.1 |

These results indicate that the compound can be as effective as standard antibiotics like ciprofloxacin, suggesting its potential as a therapeutic agent in treating bacterial infections .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. It was tested against several fungal strains, where it displayed moderate to good inhibition, particularly against Candida albicans and Fusarium oxysporum. The MIC values ranged from 16.69 to 78.23 µM for C. albicans, indicating promising antifungal potential .

The biological activities of this compound are attributed to its ability to interfere with bacterial cell wall synthesis and disrupt fungal cell membranes. The presence of the cyano group (−C≡N) is thought to enhance its reactivity and binding affinity to microbial targets .

Study on Antibacterial Efficacy

In a comparative study, compounds similar to this compound were evaluated for their antibacterial efficacy. The study found that derivatives with halogen substitutions exhibited improved activity against resistant strains of bacteria, highlighting the importance of functional groups in enhancing biological activity .

Evaluation of Antifungal Properties

Another study focused on the antifungal properties of this compound, where it was shown to inhibit the growth of various fungal pathogens effectively. The research emphasized structure-activity relationships (SAR), indicating that modifications in the phenyl ring could lead to enhanced antifungal activity .

Propriétés

IUPAC Name |

2-chloro-4-(4-fluorophenyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClFN2/c13-12-11(7-15)10(5-6-16-12)8-1-3-9(14)4-2-8/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWJGGVQSMEJCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=NC=C2)Cl)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.